(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a bromine atom at the 5-position, an ethyl group at the 1-position, and a hydroxymethyl group at the 2-position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Bromination: The starting material, 1-ethylbenzimidazole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxymethylation: The brominated intermediate is then subjected to hydroxymethylation. This can be achieved using formaldehyde and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: (5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)carboxylic acid
Reduction: 1-ethyl-1H-benzo[d]imidazol-2-ylmethanol
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used
Scientific Research Applications
(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-benzo[d]imidazol-2-ylmethanol: Lacks the bromine atom at the 5-position.
5-bromo-1H-benzo[d]imidazol-2-ylmethanol: Lacks the ethyl group at the 1-position.
1-ethyl-5-methyl-1H-benzo[d]imidazol-2-ylmethanol: Has a methyl group instead of a bromine atom at the 5-position.
Uniqueness
(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both the bromine atom and the ethyl group, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
(5-bromo-1-ethylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C10H11BrN2O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-5,14H,2,6H2,1H3 |
InChI Key |
NULMRVKZSZJVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)N=C1CO |
Origin of Product |
United States |
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